Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: An In-depth Technical Guide
Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: An In-depth Technical Guide
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a key heterocyclic molecule that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, appearing in a range of kinase inhibitors and other therapeutic agents. This guide provides a detailed technical overview of the synthetic protocols for obtaining 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, delving into the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.
Strategic Analysis of Synthetic Pathways
The synthesis of the target molecule can be approached via two principal retrosynthetic pathways, each offering distinct advantages depending on the availability of starting materials and desired scale of production.
Route A initiates with a pre-formed 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, followed by N7-methylation and subsequent functional group transformation at the C4-position to the carboxylic acid.
Route B involves the initial formation of a pyrrolo[2,3-d]pyrimidine with a C4-ester functionality, which is then N7-methylated and finally hydrolyzed to the target carboxylic acid.
Caption: Retrosynthetic analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Route A: Synthesis via a 4-Substituted Intermediate
This pathway leverages the commercial availability or established synthesis of 4-substituted 7H-pyrrolo[2,3-d]pyrimidines, such as the 4-chloro or 4-cyano derivatives. The 4-cyano derivative is particularly attractive due to its direct convertibility to a carboxylic acid via hydrolysis.
Step 1: Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core
The foundational 7H-pyrrolo[2,3-d]pyrimidine core can be constructed through various established methods. A common and efficient method for producing the 4-chloro derivative, a versatile intermediate, is outlined below.[1]
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Reaction Setup: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in acetonitrile (10 vol), add phosphorus oxychloride (POCl₃, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up and Isolation: Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
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POCl₃: Serves as both the chlorinating agent and a dehydrating agent, converting the pyrimidinone to the more reactive chloro-pyrimidine.
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DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the desired transformation.
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Acetonitrile: A polar aprotic solvent that is relatively inert to the reaction conditions and effectively dissolves the reagents.
Step 2: Selective N7-Methylation
The selective methylation of the pyrrole nitrogen (N7) over the pyrimidine nitrogens is a critical step. This is typically achieved under basic conditions using a suitable methylating agent.
Experimental Protocol: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
This protocol is adapted from general N-alkylation procedures for this scaffold, starting from the commercially available 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile for the subsequent hydrolysis step.
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Reaction Setup: To a solution of 4-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (10 vol), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
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Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
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Reaction Conditions: Continue stirring at room temperature for 12-24 hours, or gently heat to 40-50°C to expedite the reaction. Monitor for the disappearance of the starting material by TLC or LC-MS.
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Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Base (K₂CO₃ or NaH): Deprotonates the acidic N-H of the pyrrole ring, generating a nucleophilic anion that readily attacks the methylating agent. NaH is a stronger, non-nucleophilic base suitable for this purpose, while K₂CO₃ is a milder and safer alternative.
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Methyl Iodide: A highly reactive and efficient methylating agent for N-alkylation.
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Polar Aprotic Solvent (DMF/Acetonitrile): Solubilizes the reactants and facilitates the Sₙ2 reaction by not solvating the anionic nucleophile as strongly as protic solvents.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
The final step in this route is the hydrolysis of the 4-cyano group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the acid-sensitive pyrrolo[2,3-d]pyrimidine core.[2][3][4]
Experimental Protocol: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Reaction Setup: In a round-bottom flask, suspend 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Addition of Base: Add a solution of sodium hydroxide (NaOH, 5-10 eq) or potassium hydroxide (KOH) to the suspension.
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Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by the evolution of ammonia gas and by TLC/LC-MS analysis for the disappearance of the starting material.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of 3-4, which will precipitate the carboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.
| Reagent | Molar Eq. | Purpose |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | 1.0 | Starting material |
| Sodium Hydroxide (NaOH) | 5-10 | Base catalyst for hydrolysis |
| Ethanol/Water | - | Solvent system |
| 2M Hydrochloric Acid (HCl) | As needed | For acidification and precipitation of the final product |
Route B: Synthesis via a 4-Ester Intermediate
This alternative route involves the synthesis of a methyl or ethyl ester at the C4 position, followed by N7-methylation and subsequent saponification. This pathway can be advantageous if the ester intermediate is more readily accessible or provides better yields in the methylation step.
Step 1: Synthesis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
This key intermediate can be synthesized from commercially available starting materials.
Step 2: N7-Methylation of the Ester
The methylation of the N7 position of the ester is analogous to the methylation of the nitrile in Route A.
Experimental Protocol: Synthesis of Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Reaction Setup: In a manner similar to the N7-methylation of the nitrile, dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in DMF and add K₂CO₃ (1.5 eq).
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Addition of Methylating Agent: Stir for 30 minutes at room temperature, then add methyl iodide (1.2 eq).
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Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
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Work-up and Isolation: Perform an aqueous work-up and extract with ethyl acetate. Purify the crude product by column chromatography.
Step 3: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the target carboxylic acid. A specific and reliable protocol for a similar substrate has been reported.[5]
Experimental Protocol: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Reaction Setup: Dissolve Methyl 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 5:1 v/v).
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Addition of Base: Cool the solution to 0°C in an ice bath and add a solution of lithium hydroxide (LiOH, 1.3 eq) in water dropwise.
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Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
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Work-up and Isolation: Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C to facilitate precipitation of the product. Collect the white solid by filtration and dry under vacuum.
Causality of Experimental Choices:
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Lithium Hydroxide (LiOH): A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH in some applications due to the better solubility of lithium salts in mixed aqueous-organic solvents.
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THF/Water Solvent System: Provides a homogenous reaction medium for both the organic substrate and the aqueous base.
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Low Temperature (0°C): Helps to control the reaction and minimize potential side reactions.
Caption: Experimental workflows for the synthesis of the target molecule.
Conclusion
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be effectively achieved through multiple synthetic routes. The choice between these pathways will be dictated by factors such as the availability of starting materials, cost, and scalability. The protocols outlined in this guide are based on established chemical principles and supported by the scientific literature, providing a solid foundation for researchers in their synthetic endeavors. Careful optimization of reaction conditions and rigorous purification of intermediates are paramount to achieving high yields and purity of the final product.
References
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]
- Pichler, H., Folkers, G., & Eger, K. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. ChemInform.
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N7-Methylation of the Coronavirus RNA Cap Is Required for Maximal Virulence by Preventing Innate Immune Recognition. (2022, January 25). mBio. Retrieved from [Link]
- Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. (2017, August 17). Google Patents.
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A new route for the synthesis of 4-amino-5-fluoro-7-(2'-deoxy-2'-fluoro-2'-C-methyl-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine. (2013). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
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